

# A Comparative Guide to the Spectroscopic Cross-Referencing of 2H-Chromen-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for **2H-chromen-5-amine**. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes data from the parent 2H-chromene scaffold and related substituted analogs to predict and cross-reference its spectral characteristics. The information herein is intended to support researchers in the identification, characterization, and quality control of novel chromene derivatives.

#### **Data Presentation: Comparative Spectroscopic Data**

The following tables summarize the available spectroscopic data for relevant reference compounds. These data points serve as a basis for predicting the spectral features of **2H-chromen-5-amine**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data



Compound Name	Solvent	Chemical Shift (δ) ppm and Multiplicity	Reference
Predicted 2H- chromen-5-amine	CDCl₃	Aromatic Protons (H6, H7, H8): ~6.5-7.2 ppm (complex multiplets)Vinyl Protons (H3, H4): ~5.6-6.5 ppm (doublets)Methylene Protons (H2): ~4.7 ppm (doublet or multiplet)Amine Protons (NH2): Broad singlet, variable shift	Inferred
4-hydroxy-2H- chromene	Not specified	Not specified in abstract	[1]

Table 2: 13C NMR Spectroscopic Data



Compound Name	Solvent	Chemical Shift (δ) ppm	Reference
Predicted 2H- chromen-5-amine	CDCl₃	Aromatic C-NH <sub>2</sub> (C5): ~140-150 ppmOther Aromatic Carbons: ~110-130 ppmVinyl Carbons (C3, C4): ~120-130 ppmMethylene Carbon (C2): ~65-75 ppm	Inferred
7-(diethylamino)-2- oxo-2H-chromene-3- carboxylic acid ethylester	Not specified	Full spectrum available in source	[2]
4-hydroxy-2H- chromen-2-one	Not specified	Full spectrum available in source	[3]

Table 3: FT-IR Spectroscopic Data



Compound Name	Technique	Key Absorption Bands (cm <sup>-1</sup> )	Reference
Predicted 2H- chromen-5-amine	KBr Pellet or Thin Film	N-H Stretching: 3300-3500 (two bands for primary amine)C-H Aromatic Stretching: ~3000-3100C-H Aliphatic Stretching: ~2850-2950C=C Aromatic Stretching: ~1500-1600C-N Stretching: ~1250-1350C-O-C Stretching: ~1200-1250	Inferred
Allyl 7- (diethylamino)-2-oxo- 2H-chromene-3- carboxylate	ATR	2972 (C-H), 1729, 1685 (C=O), 1585 (arom.), 1216, 1185, 1114 (C-O)	[4]

Table 4: Mass Spectrometry Data



Compound Name	Ionization Method	Key Fragments (m/z) and Interpretation	Reference
Predicted 2H- chromen-5-amine	Electron Ionization (EI)	Molecular Ion (M+): Expected at m/z = 147Major Fragments: Retro-Diels-Alder fragmentation is common for chromenes. Loss of the amino group and fragments from the pyran ring.	Inferred
Carbazole-derived 2H-chromenes	Electrospray	Major fragmentation occurs by cleavage of the γ-bond relative to the carbocation center. Common losses include CH <sub>3</sub> , CO, and the phenyl ring.[5]	[5]
3-Nitro-2H-chromenes	Electron Impact (EI)	The molecular ion peak is typically appreciable.[6]	[6]

# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like **2H-chromen-5-amine**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• ¹H and ¹³C NMR Spectroscopy:



- Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, Acetone-d<sub>6</sub>) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.
- Instrumentation: The spectra are recorded on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
- <sup>1</sup>H NMR Acquisition: A typical <sup>1</sup>H NMR experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative results, a longer relaxation delay is used.
- <sup>13</sup>C NMR Acquisition: Due to the low natural abundance of <sup>13</sup>C, a larger number of scans are required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0.00 ppm).

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Attenuated Total Reflectance (ATR):
  - Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
  - Data Acquisition: The IR beam is passed through the ATR crystal, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected in the range of 4000-400 cm<sup>-1</sup>.
- KBr Pellet (for solid samples):
  - Sample Preparation: A few milligrams of the solid sample are ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.



 Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

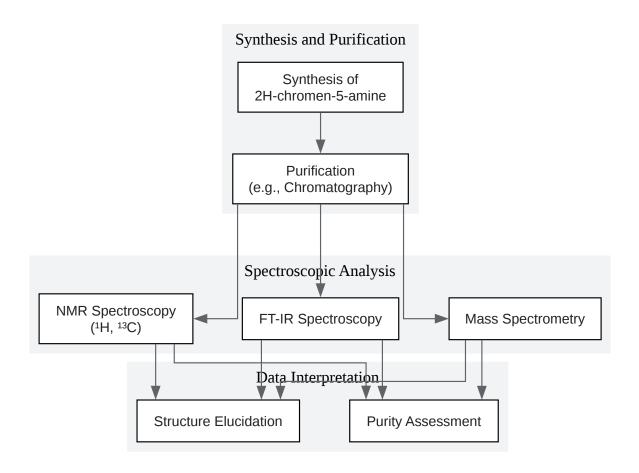
### **Mass Spectrometry (MS)**

- Electron Ionization (EI) Mass Spectrometry:
  - Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC) for volatile compounds. The sample is vaporized in the ion source.
  - Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
  - Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
  - Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## **Mandatory Visualizations**

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of **2H-chromen-5-amine**.

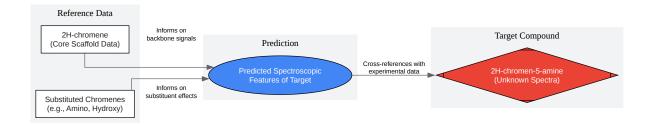




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Caption: Workflow for the synthesis and spectroscopic characterization of **2H-chromen-5- amine**.





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